molecular formula C9H14N2O3 B15275389 3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione

3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B15275389
M. Wt: 198.22 g/mol
InChI Key: GZXLGOKRAXUHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that features both piperidine and oxazolidine rings. Piperidine is a six-membered ring containing one nitrogen atom, while oxazolidine is a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of piperidine derivatives with oxazolidine-2,4-dione precursors. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a suitable oxazolidine-2,4-dione precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione is unique due to its combination of piperidine and oxazolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O3/c12-8-6-14-9(13)11(8)5-7-1-3-10-4-2-7/h7,10H,1-6H2

InChI Key

GZXLGOKRAXUHPT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C(=O)COC2=O

Origin of Product

United States

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